Nitronaphthalenes
Nitronaphthalenes are a class of organic compounds derived from naphthalene, which is substituted with one or more nitro groups (NO2). These compounds exhibit varying physical and chemical properties depending on the position and number of nitro substitutions. Nitronaphthalenes are known for their ability to act as electron-withdrawing agents due to the presence of the nitro group, influencing the reactivity of the compound.
Structurally, they can be categorized into mono-, di-, tri-, or tetranitronaphthalene based on the number of nitro groups present. Mono-nitronaphthalenes are particularly interesting for their potential use in dye-making and pharmaceutical applications due to their vibrant colors and biological activity. Additionally, these compounds have been explored in organic synthesis as reagents for various transformations.
In terms of chemical behavior, nitronaphthalenes react differently based on the nature of substitution and position of the nitro groups. For instance, they can undergo electrophilic aromatic substitution reactions more readily than their unsubstituted counterparts due to the electron-withdrawing effect of the nitro group. These compounds also show promise in the fields of catalysis and materials science for their unique properties.

Structure | Chemical Name | CAS | MF |
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2-Nitro-1-naphthol | 607-24-9 | C10H7NO3 |
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1-(Bromomethyl)-4-nitronaphthalene | 16855-41-7 | C11H8BrNO2 |
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2-Iodo-3-nitronaphthalene | 102153-71-9 | C10H6INO2 |
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Naphthalene, nitro- | 27254-36-0 | C10H7NO2 |
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Naphthalene,1-chloro-2,4-dinitro- | 2401-85-6 | C10H5ClN2O4 |
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Acenaphthylene,1-bromo-1,2-dihydro-5-nitro- | 30093-39-1 | C12H8BrNO2 |
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8-nitronaphthalene-1-carboxylic Acid | 2216-13-9 | C11H7NO4 |
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3-nitronaphthalene-1-carboxylic acid | 4507-84-0 | C11H7NO4 |
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1-Naphthalenol,2,4-dinitro-, sodium salt, hydrate (1:1:1) | 304655-86-5 | C10H7N2NaO6 |
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7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | 101167-13-9 | C10H12N2O2 |
Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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